molecular formula C19H16N4O3 B13648541 4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide

4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide

Cat. No.: B13648541
M. Wt: 348.4 g/mol
InChI Key: RFWAMJPFHNSNAO-UHFFFAOYSA-N
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Description

4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a diazenyl group, a hydroxyphenyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide typically involves multiple steps. One common method includes the diazotization of 4-aminophenol to form the diazonium salt, which is then coupled with 4-hydroxyphenyl ether. The resulting intermediate is further reacted with N-methylpyridine-2-carboxamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The diazenyl group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyphenyl group may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-ethylpyridine-2-carboxamide
  • 4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-3-carboxamide
  • 4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-sulfonamide

Uniqueness

4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-[4-[(4-hydroxyphenyl)diazenyl]phenoxy]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C19H16N4O3/c1-20-19(25)18-12-17(10-11-21-18)26-16-8-4-14(5-9-16)23-22-13-2-6-15(24)7-3-13/h2-12,24H,1H3,(H,20,25)

InChI Key

RFWAMJPFHNSNAO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O

Origin of Product

United States

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